Epitestosterone Epitestosterone Epitestosterone belongs to the class of organic compounds known as androgens and derivatives. These are 3-hydroxylated C19 steroid hormones. They are known to favor the development of masculine characteristics. They also show profound effects on scalp and body hair in humans. Thus, epitestosterone is considered to be a steroid lipid molecule. Epitestosterone is considered to be a practically insoluble (in water) and relatively neutral molecule. Epitestosterone has been found throughout most human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, epitestosterone is primarily located in the membrane (predicted from logP) and cytoplasm. Epitestosterone can be converted into epitestosterone 17-O-(beta-D-glucuronide)(1-) and epitestosterone 17-O-(beta-D-glucuronide).
Epitestosterone is an androstanoid that is the C-17 epimer of testosterone. It has a role as an androgen antagonist and a human metabolite. It is an androstanoid, a 17alpha-hydroxy steroid and a 3-oxo-Delta(4) steroid.
Epitestosterone is the 17-alpha isomer of testosterone, derived from pregnenolone via the delta5-steroid pathway, and via 5-androstene-3-beta,17-alpha-diol. Epitestosterone acts as an antiandrogen in various target tissues. The ratio between testosterone/epitestosterone is used to monitor anabolic drug abuse.
Brand Name: Vulcanchem
CAS No.: 481-30-1
VCID: VC0028515
InChI: InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1
SMILES: CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C
Molecular Formula: C19H28O2
Molecular Weight: 288.4 g/mol

Epitestosterone

CAS No.: 481-30-1

Reference Standards

VCID: VC0028515

Molecular Formula: C19H28O2

Molecular Weight: 288.4 g/mol

Epitestosterone - 481-30-1

CAS No. 481-30-1
Product Name Epitestosterone
Molecular Formula C19H28O2
Molecular Weight 288.4 g/mol
IUPAC Name (8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1
Standard InChIKey MUMGGOZAMZWBJJ-KZYORJDKSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=CC(=O)CC[C@]34C
SMILES CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C
Canonical SMILES CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C
Appearance Assay:≥98%A crystalline solid
Boiling Point 432.9±45.0 °C(Predicted)
Physical Description Solid
Description Epitestosterone belongs to the class of organic compounds known as androgens and derivatives. These are 3-hydroxylated C19 steroid hormones. They are known to favor the development of masculine characteristics. They also show profound effects on scalp and body hair in humans. Thus, epitestosterone is considered to be a steroid lipid molecule. Epitestosterone is considered to be a practically insoluble (in water) and relatively neutral molecule. Epitestosterone has been found throughout most human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, epitestosterone is primarily located in the membrane (predicted from logP) and cytoplasm. Epitestosterone can be converted into epitestosterone 17-O-(beta-D-glucuronide)(1-) and epitestosterone 17-O-(beta-D-glucuronide).
Epitestosterone is an androstanoid that is the C-17 epimer of testosterone. It has a role as an androgen antagonist and a human metabolite. It is an androstanoid, a 17alpha-hydroxy steroid and a 3-oxo-Delta(4) steroid.
Epitestosterone is the 17-alpha isomer of testosterone, derived from pregnenolone via the delta5-steroid pathway, and via 5-androstene-3-beta,17-alpha-diol. Epitestosterone acts as an antiandrogen in various target tissues. The ratio between testosterone/epitestosterone is used to monitor anabolic drug abuse.
Synonyms (17α)-17-Ηydroxyandrost-4-en-3-one; 17-Epitestosterone; 17α-Testosterone; 17α-cis-Testosterone; 4-Androstene-17α-ol-3-one; Isotestosterone; NSC 26499; cis-Testosterone;
Reference 1. Cavalari FC, da Rosa LA, Escott GM, Dourado T, de Castro AL, Kohek MBDF, Ribeiro MFM, Partata WA, de Fraga LS, Loss EDS. Epitestosterone- and testosterone-replacement in immature castrated rats changes main testicular developmental characteristics. Mol Cell Endocrinol. 2018 Feb 5;461:112-121. doi: 10.1016/j.mce.2017.08.023. Epub 2017 Sep 1. PMID: 28870779.

2. Järvinen E, Kidron H, Finel M. Human efflux transport of testosterone, epitestosterone and other androgen glucuronides. J Steroid Biochem Mol Biol. 2020 Mar;197:105518. doi: 10.1016/j.jsbmb.2019.105518. Epub 2019 Nov 6. PMID: 31704245.

3. Zolottsev VA, Ponomarev GV, Taratynova MO, Morozevich GE, Novikov RA, Timofeev VP, Solyev PN, Zavialova MG, Zazulina OV, Tkachev YV, Misharin AY. Conjugates of 17-substituted testosterone and epitestosterone with pyropheophorbide a differing in the length of linkers. Steroids. 2018 Oct;138:82-90. doi: 10.1016/j.steroids.2018.06.011. Epub 2018 Jul 7. PMID: 30033342.

4. Aguilera R, Hatton CK, Catlin DH. Detection of epitestosterone doping by isotope ratio mass spectrometry. Clin Chem. 2002;48(4):629-36. PMID: 11901061.

5. Albeiroti S, Ahrens BD, Sobolevskii T, Butch AW. The influence of small doses of ethanol on the urinary testosterone to epitestosterone ratio in men and women. Drug Test Anal. 2018 Mar;10(3):575-583. doi: 10.1002/dta.2241. Epub 2017 Aug 1. PMID: 28671321.
PubChem Compound 10204
Last Modified Nov 11 2021
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